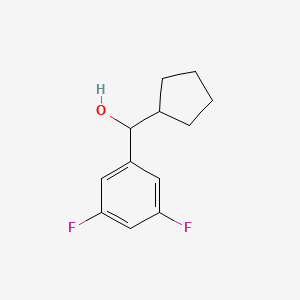

Cyclopentyl (3,5-difluorophenyl)methanol

Description

Structure

2D Structure

Properties

IUPAC Name |

cyclopentyl-(3,5-difluorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2O/c13-10-5-9(6-11(14)7-10)12(15)8-3-1-2-4-8/h5-8,12,15H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKEAMUBUGYGVFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC(=CC(=C2)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cyclopentyl 3,5 Difluorophenyl Methanol and Derivatives

Direct Synthetic Routes to the Carbinol Core

The most direct methods for synthesizing the Cyclopentyl (3,5-difluorophenyl)methanol core involve the formation of the critical carbon-carbon bond between the cyclopentyl and phenyl moieties at the carbinol center.

Nucleophilic Addition Reactions to Carbonyl Precursors (e.g., Grignard Chemistry, Organolithium Reagents)

Nucleophilic addition of an organometallic cyclopentyl species to a 3,5-difluorophenyl carbonyl precursor is a cornerstone of synthesis for this class of compounds. Grignard reactions, in particular, offer a robust and well-established method. youtube.comd-nb.info

The reaction involves the preparation of a cyclopentyl Grignard reagent, typically Cyclopentylmagnesium bromide, from bromocyclopentane (B41573) and magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). researchgate.net This organometallic nucleophile then attacks the electrophilic carbonyl carbon of 3,5-difluorobenzaldehyde (B1330607). Subsequent acidic workup protonates the resulting alkoxide to yield the final secondary alcohol, this compound. youtube.com The use of cyclopentyl methyl ether (CPME) has also been explored as a greener alternative solvent for Grignard reactions. d-nb.inforesearchgate.netresearchgate.net

Similarly, organolithium reagents, such as cyclopentyllithium, can be used. These reagents are generally more reactive than their Grignard counterparts and will also readily add to aldehydes and ketones to form alcohols after an aqueous workup. acs.org The choice between Grignard and organolithium reagents may depend on factors like substrate compatibility and desired reactivity.

| Reactant 1 | Reactant 2 | Reagent/Solvent | Product | Reaction Type |

|---|---|---|---|---|

| 3,5-Difluorobenzaldehyde | Cyclopentylmagnesium bromide | 1. Diethyl Ether or THF 2. H3O+ (workup) | This compound | Grignard Reaction |

| 3,5-Difluorobenzaldehyde | Cyclopentyllithium | 1. Diethyl Ether or Hexanes 2. H3O+ (workup) | This compound | Organolithium Addition |

Reductive Transformations of Ketone Analogues

An alternative direct route is the reduction of the corresponding ketone, Cyclopentyl (3,5-difluorophenyl)ketone. This two-step approach first involves the synthesis of the ketone, followed by its reduction. The ketone can be prepared via a Friedel-Crafts acylation of 1,3-difluorobenzene (B1663923) with cyclopentanecarbonyl chloride, although this can sometimes lead to issues with regioselectivity. A more controlled method involves the reaction of a Grignard reagent (Cyclopentylmagnesium chloride) with 3,5-difluorobenzonitrile. google.comgoogle.com

Once the ketone is obtained, it can be readily reduced to the target carbinol using a variety of standard reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common and mild choice for this transformation. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are also effective but require anhydrous conditions and more careful handling.

Multicomponent Reaction Approaches for Constructing the this compound Framework

Multicomponent reactions (MCRs), which combine three or more starting materials in a single pot to form a complex product, offer an efficient pathway to highly functionalized molecules. nih.gov The Petasis borono-Mannich reaction is a prominent MCR that could be adapted to construct derivatives of the this compound framework. acs.orgwikipedia.orgorganic-chemistry.org

In a hypothetical application, the reaction would involve 3,5-difluorobenzaldehyde, a secondary amine (e.g., piperidine), and a cyclopentylboronic acid. These three components would react, often under mild conditions and sometimes catalyzed, to form an α-amino derivative. organic-chemistry.orgnih.gov While this does not yield the parent carbinol directly, it efficiently assembles the core C-C bond and introduces an amino functionality, creating a valuable scaffold for further derivatization in medicinal chemistry and drug discovery. nih.gov The reaction's tolerance for a wide range of components makes it a powerful tool for creating libraries of related compounds. wikipedia.org

| Component 1 | Component 2 | Component 3 | Potential Product Type | Reaction Type |

|---|---|---|---|---|

| 3,5-Difluorobenzaldehyde | Secondary Amine (e.g., Piperidine) | Cyclopentylboronic Acid | α-(Cyclopentyl)-3,5-difluorobenzylamine derivative | Petasis Reaction |

Strategic Derivatization from Related Molecular Scaffolds

Synthesizing the target molecule can also be achieved by modifying simpler, related precursors. This includes building from either the aromatic or the cycloalkane portion of the final structure.

Convergent Synthesis from (3,5-Difluorophenyl)methanol Derivatives

A convergent synthesis strategy can begin with the commercially available (3,5-Difluorophenyl)methanol. nih.govmatrix-fine-chemicals.com In this approach, the starting alcohol is first oxidized to the corresponding aldehyde, 3,5-difluorobenzaldehyde. This oxidation can be accomplished using a variety of reagents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, which are known for converting primary alcohols to aldehydes with minimal over-oxidation.

The resulting 3,5-difluorobenzaldehyde then serves as the key electrophile in a nucleophilic addition reaction, as described in section 2.1.1. Reacting it with Cyclopentylmagnesium bromide or a similar organometallic reagent completes the synthesis. This pathway is strategically convergent as it prepares the two main fragments of the molecule separately before combining them in a final key step.

Cyclopentyl Ring Functionalization and Modification

Another advanced strategy involves the modification of the cyclopentyl ring itself, either before or after its attachment to the difluorophenyl methanol core. Modern synthetic methods, such as C-H functionalization, allow for the direct and selective introduction of new functional groups onto saturated carbocycles like cyclopentane (B165970). nih.govnih.govsigmaaldrich.comrsc.org

For instance, a cyclopentane carboxylic acid derivative could undergo a palladium-catalyzed transannular C-H arylation to introduce the 3,5-difluorophenyl group at a specific position. nih.govnih.gov Alternatively, one could prepare a highly functionalized Grignard reagent from a substituted cyclopentyl halide. nih.govcmu.eduuni-muenchen.de For example, starting with a cyclopentyl bromide bearing an ester or nitrile group (at a position that does not interfere with Grignard formation) allows for the synthesis of derivatives with additional functionality on the cyclopentyl ring. cmu.edu These approaches provide access to a wide array of analogues that would be difficult to obtain through other routes, enabling detailed structure-activity relationship studies. researchgate.netorganic-chemistry.org

Optimization of Reaction Parameters and Process Scalability in Laboratory Synthesis

The successful laboratory synthesis and potential scale-up of this compound, particularly via the robust Grignard pathway, depend critically on the optimization of reaction parameters. numberanalytics.com Careful control over these variables is necessary to maximize yield, minimize impurities, and ensure a safe and reproducible process. numberanalytics.comrsc.org

Key parameters for optimization include the choice of solvent, reaction temperature, and stoichiometry of reagents. numberanalytics.comnih.gov Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard for Grignard reactions due to their ability to solvate the magnesium species. numberanalytics.com Temperature control is crucial; Grignard reactions are exothermic, and low temperatures (e.g., -78°C to 0°C) are often required during the addition phase to prevent side reactions and improve selectivity. numberanalytics.comnih.gov The rate of addition of the Grignard reagent to the aldehyde must be carefully controlled to manage the exotherm. rsc.org

Process scalability presents further challenges, primarily related to heat and mass transfer. fraunhofer.de The high exothermicity of Grignard reagent formation and reaction can be difficult to manage in large batch reactors. Continuous flow processing offers a modern solution to these issues. fraunhofer.de In a flow reactor, small volumes of reagents are mixed continuously, allowing for superior heat dissipation and precise temperature control. This leads to improved safety, higher reproducibility, and the potential for higher yields. fraunhofer.depku.edu.cn The formation of organozinc and Grignard reagents has been successfully scaled to pilot-plant throughputs (e.g., 5-20 L/h) using modular continuous flow setups, demonstrating the industrial viability of these processes for producing organometallic intermediates needed for synthesis. acs.orgfraunhofer.de

Table 2: Optimization Parameters for the Grignard-type Synthesis of Secondary Alcohols This table outlines key reaction parameters and their typical impact on the synthesis of alcohols via organometallic addition to aldehydes.

| Parameter | Common Options | Effect on Reaction | Reference |

|---|---|---|---|

| Solvent | Diethyl Ether, Tetrahydrofuran (THF), Toluene | Influences Grignard reagent solubility, stability, and reactivity. THF is common for higher boiling points. | numberanalytics.com |

| Temperature | -78°C to Room Temperature | Critical for selectivity. Lower temperatures often minimize side reactions like enolization and over-addition. | numberanalytics.comnih.gov |

| Reagent Ratio | Slight excess of Grignard Reagent | A small excess (e.g., 1.1-1.2 equivalents) ensures complete consumption of the limiting aldehyde. | numberanalytics.comrsc.org |

| Initiation Method | Iodine (I₂), DIBAH, Mechanical Activation | Crucial for starting the formation of the Grignard reagent; DIBAH can be a safer alternative to iodine. | rsc.orgpku.edu.cn |

| Stirring | Vigorous Mechanical or Magnetic Stirring | Efficient stirring is essential for good contact between the solid magnesium and the organic halide. | numberanalytics.com |

| Work-up | Quenching with aqueous acid (e.g., NH₄Cl, HCl) | Neutralizes the alkoxide intermediate. The choice of acid and temperature control is vital to prevent dehydration of the product alcohol. | rsc.org |

Elucidation of Reaction Mechanisms and Intrinsic Chemical Reactivity

Mechanistic Pathways of Cyclopentyl (3,5-difluorophenyl)methanol Formation

The synthesis of this compound is most effectively achieved through a Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound. mt.com For the target molecule, this typically involves the reaction between cyclopentylmagnesium bromide and 3,5-difluorobenzaldehyde (B1330607).

The formation mechanism proceeds through a well-understood, two-step sequence:

Nucleophilic Addition: The Grignard reagent, fundamentally a strong nucleophile and a strong base, attacks the electrophilic carbonyl carbon of 3,5-difluorobenzaldehyde. chemistrysteps.commasterorganicchemistry.com The carbon-magnesium bond is highly polarized, rendering the cyclopentyl group carbanionic in character. This nucleophile adds to the carbonyl group, breaking the C=O pi bond and creating a tetrahedrally-coordinated magnesium alkoxide intermediate. leah4sci.comncert.nic.in This initial step must be conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the Grignard reagent from being quenched by protic compounds like water. chemguide.co.ukmnstate.edu

Acidic Workup: The reaction mixture containing the magnesium alkoxide salt is subsequently treated with a dilute aqueous acid (e.g., H₃O⁺). libretexts.org This step protonates the alkoxide oxygen, yielding the final product, this compound, and water-soluble magnesium salts which are easily separated. ncert.nic.inlibretexts.org

While specific kinetic isotope effect (KIE) studies for the synthesis of this compound are not extensively documented, valuable insights can be drawn from analogous systems, such as the reaction of Grignard reagents with benzophenone. Carbon-14 and Carbon-13 KIE studies on such reactions have been instrumental in probing the reaction mechanism. oup.comacs.org

Reactivity at the Carbinol Hydroxyl Group

The secondary benzylic alcohol functionality is a key site of reactivity in this compound.

The hydroxyl group can undergo several substitution reactions, typically following activation.

Etherification: The formation of ethers from this secondary alcohol can be achieved under specific conditions. Acid-catalyzed etherification, reacting the alcohol with another alcohol (e.g., methanol), can proceed via an Sₙ1 mechanism. youtube.com Protonation of the hydroxyl group creates a good leaving group (water), leading to the formation of a secondary benzylic carbocation, which is stabilized by the adjacent phenyl ring. This carbocation is then attacked by a nucleophilic alcohol to form the ether. youtube.com Direct alkylation with alkyl halides (Williamson synthesis) is generally less efficient for secondary alcohols due to competing elimination reactions. However, palladium-catalyzed Sₙ1-type reactions have been reported for the etherification of secondary benzylic alcohols. researchgate.net

Esterification: The compound can be readily converted to its corresponding esters. The classic Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst. google.com More efficiently, the alcohol can be reacted with more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. leah4sci.com

The secondary alcohol group is readily susceptible to both oxidation and reduction.

Oxidation: As a secondary benzylic alcohol, the compound can be selectively oxidized to form the corresponding ketone, Cyclopentyl (3,5-difluorophenyl)ketone. A variety of modern, selective oxidizing agents can accomplish this transformation without affecting the aromatic ring. oup.comorganic-chemistry.org These methods are often preferred over harsher, traditional reagents like chromium oxides due to their milder conditions and reduced environmental impact. thieme-connect.com

Table 1: Selected Reagents for Oxidation of Secondary Benzylic Alcohols

| Reagent System | Oxidant | Conditions | Reference(s) |

| Activated Carbon/O₂ | Molecular Oxygen | Toluene, reflux | oup.com |

| Activated Carbon/H₂O₂ | Hydrogen Peroxide (30%) | 2-propanol, 80 °C | thieme-connect.com |

| Eosin Y/Visible Light | Molecular Oxygen (Air) | Acetonitrile (B52724), room temp. | organic-chemistry.org |

| TEMPO/Iodobenzene dichloride | Iodobenzene dichloride | Pyridine, CH₂Cl₂ | organic-chemistry.org |

| Iron(III) Phthalocyaninato | Hydrogen Peroxide (H₂O₂) or TBHP | Neat (substrate as solvent) | rsc.org |

Reduction (Deoxygenation): The carbinol group can be completely removed, reducing the benzylic alcohol to an alkane (1-cyclopentyl-3,5-difluorobenzyl-methane). This deoxygenation can be achieved using methods known to reduce benzylic alcohols. researchgate.netnih.gov Catalytic hydrogenation over a palladium catalyst (Pd/C) is a common method for cleaving benzylic C-O bonds. stackexchange.com Alternatively, classical methods involving hydriodic acid (HI) and a stoichiometric reductant like red phosphorus in a biphasic system have proven effective for the deoxygenation of primary and secondary benzylic alcohols. researchgate.netnih.gov

Table 2: Selected Reagents for Reduction of Secondary Benzylic Alcohols

| Reagent System | Key Features | Conditions | Reference(s) |

| Hydriodic Acid (catalytic) / Red Phosphorus (stoichiometric) | Biphasic system (toluene/water) tolerates various functional groups. | Toluene/H₂O, reflux (0.5-1 h for secondary alcohols) | nih.gov, researchgate.net, nih.gov |

| H₂ / Pd/C | Standard catalytic hydrogenation for debenzylation. | Varies (e.g., alcohol solvent, pressure) | stackexchange.com |

| NaI / Formic Acid | Transition-metal-free catalytic system. | Biphasic medium | rsc.org |

Chemical Transformations Involving the 3,5-Difluorophenyl Moiety

The 3,5-difluorophenyl group is characterized by its distinct electronic properties, which largely dictate its reactivity. The two fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect deactivates the aromatic ring towards electrophilic aromatic substitution.

Consequently, reactions such as Friedel-Crafts alkylation/acylation or nitration, which are common for benzene (B151609) and activated derivatives, would require harsh conditions and are generally not favored. The fluorine substituents are ortho, para-directing; however, the positions para (C-1) and ortho (C-6) to one fluorine are already substituted, further hindering typical electrophilic attack.

The electron-deficient nature of the ring makes it a potential substrate for nucleophilic aromatic substitution (SₙAr), where a strong nucleophile could displace one of the fluoride (B91410) ions. However, this type of reaction typically requires forcing conditions (high temperatures, strong base) or additional activation of the ring, which might not be compatible with the secondary alcohol functionality.

In the context of complex molecule synthesis, the 3,5-difluorophenyl group often serves as a chemically robust scaffold. For instance, a substituted 3,5-difluorophenyl ethyl group is a key component of the HIV-1 capsid inhibitor Lenacapavir. wikipedia.org Its presence in such a complex, multi-step synthesis underscores its stability under a wide range of reaction conditions designed to modify other parts of the molecule. Therefore, the 3,5-difluorophenyl moiety in this compound is best regarded as a stable structural unit, largely unreactive under conditions that transform the carbinol center.

Regioselective Aromatic Substitution Processes

The 3,5-difluorophenyl group is the primary site for aromatic substitution reactions. The regiochemical outcome of these reactions is governed by the powerful directing effects of the two fluorine atoms and, to a lesser extent, the cyclopentylmethanol substituent.

Electrophilic Aromatic Substitution (EAS): Fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect deactivates the ring, making it less susceptible to attack by electrophiles compared to benzene. libretexts.org However, fluorine also possesses lone pairs of electrons that can participate in resonance, exerting a weak electron-donating mesomeric effect (+M).

In the case of the 3,5-difluorophenyl group, the two fluorine atoms deactivate all positions on the ring. For an incoming electrophile, substitution is directed to the positions least deactivated. The fluorine atoms are considered ortho-, para-directors, but since the para position is occupied by the cyclopentylmethanol group, they direct incoming electrophiles primarily to the ortho positions (C2 and C6) and the C4 position.

The cyclopentyl(hydroxy)methyl group is generally considered a weak activating or deactivating group with ortho-, para-directing influence. The combined directing effects in Cyclopentyl(3,5-difluorophenyl)methanol are summarized below.

| Position on Phenyl Ring | Activating/Deactivating Influence | Predicted Outcome for EAS |

| C2, C6 (ortho to -F, -CH(OH)R) | Strongly deactivated by the inductive effect of the adjacent fluorine. Weakly influenced by the cyclopentylmethanol group. The arenium ion intermediate formed by attack at this position receives some resonance stabilization from the fluorine lone pairs. | Favored over C4 |

| C4 (para to -CH(OH)R, meta to -F) | Deactivated by the inductive effect of two meta-positioned fluorine atoms. The arenium ion intermediate at this position is more destabilized because it cannot be effectively resonance-stabilized by the fluorine atoms. libretexts.orgyoutube.com Attack at this position is sterically less hindered. | Less favored |

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the fluorine atoms makes the 3,5-difluorophenyl ring highly susceptible to nucleophilic aromatic substitution, a reaction pathway that is uncommon for unsubstituted benzene. libretexts.org For SNAr to occur, a good leaving group and strong electron-withdrawing groups (like nitro groups or, in this case, fluorine itself) must be present on the ring. masterorganicchemistry.com In reactions involving nucleophiles, one of the fluorine atoms can act as the leaving group. This process is facilitated by the ability of the remaining fluorine and the aromatic system to stabilize the negative charge in the intermediate Meisenheimer complex. libretexts.orgmasterorganicchemistry.com

Research on related compounds like 1,3,5-trifluorotrinitrobenzene shows that fluorine is a versatile leaving group in SNAr reactions with a variety of nucleophiles. rsc.org In Cyclopentyl(3,5-difluorophenyl)methanol, a strong nucleophile could substitute one of the fluorine atoms, leading to a mono-substituted product.

Influence of Fluorine Atoms on Electronic Properties and Reactivity

The presence of two fluorine atoms at the meta positions profoundly alters the electronic landscape and chemical reactivity of the aromatic ring.

Inductive vs. Resonance Effects: Fluorine is the most electronegative element, leading to a dominant electron-withdrawing inductive effect (-I). This effect polarizes the C-F bond, drawing electron density away from the aromatic ring and lowering the energy of the molecular orbitals. digitellinc.com This withdrawal of electron density deactivates the ring towards electrophilic attack. The resonance effect (+M), where a lone pair from fluorine is donated to the π-system, is significantly weaker and primarily influences reactions by stabilizing charged intermediates, particularly in electrophilic substitution. libretexts.org

C-F Bond Strength: The carbon-fluorine bond is exceptionally strong, which contributes to the thermal and chemical stability of fluorinated aromatic compounds. However, in the context of SNAr, the rate-determining step is the attack of the nucleophile to form the Meisenheimer complex, not the cleavage of the C-F bond. The high electronegativity of fluorine stabilizes this intermediate, making fluoroarenes surprisingly reactive in SNAr. masterorganicchemistry.com

Acidity of the Benzylic Proton: The electron-withdrawing fluorine atoms increase the acidity of the benzylic C-H proton on the cyclopentylmethanol substituent, although this effect is transmitted through several bonds. This could be relevant in reactions involving deprotonation at this position.

The table below summarizes the key electronic effects of the fluorine atoms.

| Electronic Effect | Consequence on Reactivity |

| Strong Inductive (-I) Effect | Deactivates the aromatic ring towards electrophilic attack. Increases susceptibility to nucleophilic attack. |

| Weak Resonance (+M) Effect | Directs incoming electrophiles to ortho/para positions. Stabilizes the arenium ion intermediate in EAS. |

| High C-F Bond Energy | Contributes to overall molecular stability. Does not inhibit SNAr, where C-F bond breaking is not rate-limiting. |

Reactivity and Functionalization of the Cyclopentyl Ring System

The cyclopentyl ring is a saturated alicyclic system, generally less reactive than the aromatic ring. However, its proximity to the alcohol and phenyl groups allows for specific functionalization strategies.

Ring-Opening and Ring-Contraction Studies

While direct ring-opening or contraction of an unsubstituted cyclopentane (B165970) is difficult, the presence of the adjacent hydroxyl group provides a handle for such transformations. These reactions typically proceed through carbocationic or radical intermediates generated at the benzylic position.

Ring-Opening: Cationic rearrangement following the departure of the hydroxyl group (as water, under acidic conditions) could potentially lead to ring-opening. For instance, formation of a carbocation on the carbon bearing the phenyl ring could trigger a C-C bond cleavage within the cyclopentyl ring to relieve ring strain, although cyclopentane has relatively low strain. Such reactions are more common for highly strained rings like cyclopropanes and cyclobutanes. nih.gov Radical-mediated ring-opening, initiated by abstracting the benzylic hydrogen, is another theoretical possibility, though less common for cyclopentyl systems compared to smaller rings.

Ring-Contraction: Ring-contraction reactions can transform a cyclopentyl ring into a substituted cyclobutane. rsc.org A classic example applicable to a related ketone derivative is the Favorskii rearrangement. researchgate.net If the alcohol in Cyclopentyl(3,5-difluorophenyl)methanol were oxidized to the corresponding ketone, treatment with a base could induce a rearrangement to a cyclobutanecarboxylic acid derivative. Cationic rearrangements, such as pinacol-type rearrangements, can also lead to ring contraction. wikipedia.org

| Transformation | Potential Precursor/Conditions | Product Type |

| Ring-Opening | Carbocation at benzylic position (acidic media) | Acyclic difluorophenyl-substituted alkene |

| Ring-Contraction | Oxidation to ketone, then base (Favorskii) | Cyclobutanecarboxylic acid derivative |

| Ring-Contraction | Formation of vicinal diol, then acid (Pinacol) | Cyclobutyl ketone derivative |

Remote Functionalization Strategies on the Alicyclic System

Modern synthetic chemistry has developed powerful methods for the site-selective functionalization of C(sp³)–H bonds, which are typically unreactive. These "remote functionalization" strategies often use a directing group to position a catalyst near a specific C–H bond. rsc.org

For Cyclopentyl(3,5-difluorophenyl)methanol, the hydroxyl group can serve as, or be converted into, a directing group. For example, palladium-catalyzed C–H activation can achieve transannular functionalization of cycloalkanes. nih.govnih.gov

A plausible strategy would involve:

Installation of a Directing Group: The alcohol could be converted into an ester or an ether containing a coordinating group (e.g., a pyridine or picolinamide).

Directed C–H Activation: A transition metal catalyst (e.g., Palladium) would coordinate to the directing group, bringing the metal center into proximity with the C–H bonds on the cyclopentyl ring.

Functionalization: This activation would enable the cleavage of a specific C–H bond (e.g., at the C3 position of the cyclopentyl ring) and the formation of a new C-C or C-X bond.

This approach would allow for the selective introduction of new functional groups onto the cyclopentyl ring, a feat difficult to achieve with classical methods.

Computational Insights into Reaction Energetics and Selectivity

Computational chemistry, particularly using Density Functional Theory (DFT), provides invaluable insights into the mechanisms, energetics, and selectivity of chemical reactions. acs.org For a molecule like Cyclopentyl(3,5-difluorophenyl)methanol, DFT calculations can predict and rationalize its reactivity.

Predicting Regioselectivity: DFT can be used to calculate the energies of the intermediates and transition states for electrophilic or nucleophilic attack at different positions on the 3,5-difluorophenyl ring. nih.gov By comparing the activation energies for attack at the C2, C4, and C6 positions, the most likely site of substitution can be determined. These calculations often confirm that for deactivated benzenes, meta-directing (relative to an activating group) or ortho/para-directing (relative to a deactivating group) pathways have the lowest energy barriers. nih.gov

Analyzing Electronic Structure: Computational methods can map the electron density and electrostatic potential of the molecule. For the 3,5-difluorophenyl ring, these maps would visually demonstrate the electron-poor nature of the ring and the specific polarization caused by the fluorine atoms, helping to explain its susceptibility to nucleophilic attack. nih.gov

Reaction Energetics: For potential reactions like ring-opening or remote functionalization, DFT can model the entire reaction pathway. This allows for the calculation of reaction enthalpies and Gibbs free energies, determining whether a proposed transformation is thermodynamically favorable and estimating the kinetic barriers involved. uu.nlnih.gov For instance, the strain energy released in a potential ring-contraction could be quantified to assess the driving force for the reaction.

| Computational Method | Application to Cyclopentyl(3,5-difluorophenyl)methanol | Insights Gained |

| DFT Transition State Search | Modeling electrophilic and nucleophilic aromatic substitution pathways. | Predicts regioselectivity (e.g., C2 vs. C4 attack) by comparing activation energy barriers. nih.gov |

| Molecular Electrostatic Potential (MEP) Mapping | Visualizing charge distribution on the molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |

| Thermodynamic Calculations | Calculating reaction energies for ring-opening or contraction. | Determines the feasibility and driving forces of potential rearrangement reactions. |

Stereochemical Control and Asymmetric Synthesis of Cyclopentyl 3,5 Difluorophenyl Methanol

Stereoisomer Characterization and Separation Methodologies

The existence of a chiral center in Cyclopentyl (3,5-difluorophenyl)methanol gives rise to a pair of non-superimposable mirror images known as enantiomers. The first step in harnessing the potential of a single enantiomer is the ability to distinguish and separate these stereoisomers. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a cornerstone technique for the analytical and preparative separation of enantiomers. The differential interaction of the enantiomers with the chiral environment of the CSP leads to different retention times, allowing for their effective resolution.

Nuclear magnetic resonance (NMR) spectroscopy, particularly in the presence of chiral solvating agents or chiral derivatizing agents, is another powerful tool for stereoisomer characterization. These agents induce a diastereomeric environment, causing the NMR signals of the two enantiomers to become distinct, which allows for the determination of enantiomeric purity. X-ray crystallography, where applicable, provides the most definitive structural information, offering an unambiguous determination of the absolute configuration of a single enantiomer.

| Methodology | Principle | Application |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Analytical and preparative separation of enantiomers. |

| Chiral NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce diastereomeric environments. | Determination of enantiomeric purity. |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Absolute configuration determination. |

Enantioselective Synthesis Strategies

The ability to synthesize a single, desired enantiomer of this compound is a key objective in stereocontrolled chemistry. Enantioselective synthesis, also known as asymmetric synthesis, aims to produce a significant excess of one enantiomer over the other.

Development and Application of Chiral Catalysts and Ligands

One of the most elegant and efficient approaches to enantioselective synthesis is the use of chiral catalysts. These catalysts, often metal complexes bearing chiral ligands, create a chiral environment that directs the reaction pathway to preferentially form one enantiomer. For the synthesis of chiral alcohols like this compound, asymmetric reduction of the corresponding ketone, cyclopentyl (3,5-difluorophenyl)methanone, is a common strategy. Catalytic systems employing chiral ruthenium or rhodium complexes with ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) have proven effective in similar reductions, yielding high enantiomeric excesses. The specific choice of metal, ligand, and reaction conditions is crucial for achieving optimal stereoselectivity.

Chiral Auxiliary-Mediated Asymmetric Induction

Another established method for asymmetric synthesis involves the use of a chiral auxiliary. This approach entails covalently attaching a chiral molecule (the auxiliary) to the starting material. The steric and electronic properties of the auxiliary then direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is cleaved to yield the enantiomerically enriched product. While effective, this method requires additional synthetic steps for the attachment and removal of the auxiliary.

Dynamic Kinetic Resolution in Racemic Mixtures

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into a single enantiomer. This process combines the kinetic resolution of a racemate with an in situ racemization of the slower-reacting enantiomer. For the synthesis of this compound, this could involve the enantioselective enzymatic acylation of the racemic alcohol. An appropriate lipase, for instance, would selectively acylate one enantiomer, leaving the other unreacted. Concurrently, a racemization catalyst would continuously interconvert the unreacted enantiomer to the reactive one, theoretically allowing for a 100% yield of the acylated product as a single enantiomer. Subsequent hydrolysis of the ester would then provide the desired enantiomerically pure alcohol.

Diastereoselective Control in Functionalization Reactions

Once an enantiomerically enriched sample of this compound is obtained, subsequent chemical transformations must be conducted with care to avoid compromising the newly established stereocenter. Furthermore, if these reactions introduce a second stereocenter, the control of diastereoselectivity becomes critical. The existing stereocenter in the molecule can influence the stereochemical outcome of reactions at other sites, a phenomenon known as substrate-controlled diastereoselection. The steric bulk of the cyclopentyl and 3,5-difluorophenyl groups will play a significant role in directing the approach of reagents, favoring the formation of one diastereomer over the other. Judicious selection of reagents and reaction conditions is essential to maximize this diastereomeric bias.

Configurational Stability and Stereomutation Pathways

The configurational stability of the stereocenter in this compound is a crucial consideration. Under typical conditions, the C-O bond of the alcohol is configurationally stable. However, under certain harsh conditions, such as strongly acidic or basic environments or high temperatures, racemization or epimerization (if other stereocenters are present) could occur. Potential stereomutation pathways might involve a dehydration-rehydration sequence proceeding through a planar carbocation intermediate, which would lead to a loss of stereochemical integrity. Understanding the limits of the compound's configurational stability is vital for its handling, storage, and application.

Theoretical and Computational Chemistry Studies of Cyclopentyl 3,5 Difluorophenyl Methanol

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules with a high degree of accuracy. wavefun.com For Cyclopentyl (3,5-difluorophenyl)methanol, these calculations elucidate its fundamental characteristics.

Conformational Analysis and Energy Landscapes

The flexibility of the cyclopentyl ring and its connection to the difluorophenylmethanol moiety allows for multiple spatial arrangements, or conformers. Conformational analysis is crucial for understanding the molecule's preferred shapes and the energy barriers between them.

Theoretical calculations, often using Density Functional Theory (DFT) methods, can map the potential energy surface of the molecule. This reveals the most stable conformers and the transition states that connect them. For this compound, the dihedral angle between the cyclopentyl ring and the phenyl ring is a key variable.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Cyclopentyl-C-O-H) (°) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

|---|---|---|---|

| A (Global Minimum) | 178.5 | 0.00 | 75.2 |

| B | 65.2 | 1.25 | 18.5 |

| C | -68.9 | 1.30 | 6.3 |

This table presents hypothetical data for illustrative purposes.

Electronic Structure, Charge Distribution, and Frontier Molecular Orbitals

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Quantum chemical calculations provide detailed information about the distribution of electrons within this compound. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.netbhu.ac.in

The presence of electronegative fluorine atoms significantly influences the charge distribution, creating a distinct electrostatic potential map. This map highlights regions of positive and negative charge, indicating likely sites for electrophilic and nucleophilic attack.

Table 2: Calculated Electronic Properties of this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 2.5 D |

This table presents hypothetical data for illustrative purposes.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can predict various spectroscopic parameters, which are invaluable for interpreting experimental spectra. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can aid in the assignment of complex spectra. materialsciencejournal.org Similarly, the prediction of vibrational frequencies (infrared and Raman spectra) helps in identifying the characteristic vibrational modes of the molecule. epstem.net

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for Selected Carbons of this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Carbinol Carbon (CH-OH) | 75.8 | 76.2 |

| C-F (ipso-carbon) | 163.5 (d, J=245 Hz) | 163.9 (d, J=244 Hz) |

| C-H (para to carbinol) | 102.1 (t, J=25 Hz) | 102.5 (t, J=26 Hz) |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum mechanics provides a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.govnih.gov For this compound, MD simulations can model its movement and interactions with solvent molecules or other molecules in its environment. These simulations are particularly useful for understanding how the molecule behaves in solution, including its conformational flexibility and the formation of intermolecular hydrogen bonds.

Reaction Mechanism Modeling and Transition State Exploration

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. researchgate.net For the synthesis or reactions of this compound, modeling the reaction pathways can reveal the step-by-step process of bond formation and breakage.

Calculation of Activation Barriers and Reaction Pathways

By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation barrier, a critical factor in determining the reaction rate. For instance, the reduction of a corresponding ketone to form this compound can be modeled to understand the stereoselectivity of the reaction.

Table 4: Calculated Activation Barriers for a Hypothetical Reaction Step

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic attack on carbonyl | TS1 | 15.2 |

| Protonation of alkoxide | TS2 | 5.8 |

This table presents hypothetical data for illustrative purposes.

Solvation Effects on Reaction Thermodynamics and Kinetics

The solvent environment plays a critical role in influencing the thermodynamics and kinetics of chemical reactions. For reactions involving this compound, the choice of solvent can significantly alter reaction rates and equilibrium positions by differentially stabilizing the reactants, transition states, and products. Computational studies are instrumental in elucidating these solvent effects at a molecular level.

Thermodynamic Considerations:

Theoretical calculations, often employing continuum solvation models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules in molecular dynamics simulations, can quantify these effects. For a hypothetical reaction involving this compound, the relative free energies of the species in different solvents can be calculated to predict the solvent's influence on the equilibrium constant.

Kinetic Considerations:

Solvation effects on reaction kinetics are understood by examining the solvent's influence on the activation energy (ΔG‡) of the reaction. According to transition state theory, the rate of a reaction is exponentially dependent on the free energy difference between the reactants and the transition state. Solvents can alter this energy barrier.

For example, if the transition state of a reaction involving this compound is significantly more polar or has a larger dipole moment than the reactants, a polar solvent will stabilize the transition state more effectively than the reactants. This leads to a reduction in the activation energy and a corresponding increase in the reaction rate. Conversely, if the reactants are more strongly solvated than the transition state, the reaction rate will be slower in that solvent.

Detailed Research Findings:

While specific experimental or computational studies on the solvation effects for reactions of this compound are not extensively available in the public domain, general principles derived from studies of similar molecules can be applied. For instance, research on the kinetics of reactions involving substituted benzyl (B1604629) alcohols often reveals a strong dependence on the solvent polarity and hydrogen-bonding capability.

Computational models for a representative SN1 type reaction, where the carbocation intermediate would be stabilized by polar solvents, would likely show a significant rate enhancement in solvents like water or methanol (B129727) compared to non-polar solvents like hexane. The difluoro-substitution on the phenyl ring would also influence the electronic properties and, consequently, the interaction with different solvents.

Data from Analogous Systems:

To illustrate the magnitude of these effects, consider the following hypothetical data for a reaction involving a structurally related fluorinated aromatic alcohol. The data showcases how activation energy and reaction thermodynamics can vary with the solvent.

Table 1: Hypothetical Solvent Effects on Reaction Activation Energy (ΔG‡)

| Solvent | Dielectric Constant (ε) | Activation Energy (kcal/mol) |

|---|---|---|

| Hexane | 1.9 | 25.8 |

| Dichloromethane | 9.1 | 22.1 |

| Acetone | 21 | 20.5 |

| Methanol | 33 | 19.2 |

Table 2: Hypothetical Solvent Effects on Reaction Free Energy (ΔGrxn)

| Solvent | Dielectric Constant (ε) | Reaction Free Energy (kcal/mol) |

|---|---|---|

| Hexane | 1.9 | -2.5 |

| Dichloromethane | 9.1 | -4.8 |

| Acetone | 21 | -6.2 |

| Methanol | 33 | -7.5 |

These tables illustrate a clear trend where increasing solvent polarity stabilizes both the transition state (lowering ΔG‡ and increasing the rate) and the products (making ΔGrxn more negative and shifting the equilibrium towards the products). The presence of the fluorine atoms in this compound would be expected to enhance hydrogen bond donating acidity of the hydroxyl group, leading to specific interactions with protic and aprotic polar solvents, further modulating these effects.

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise three-dimensional structure of an organic molecule in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For Cyclopentyl (3,5-difluorophenyl)methanol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments is essential for unambiguous structural assignment.

A complete NMR characterization involves acquiring and interpreting the spectra of all active nuclei in the molecule. The proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) nuclei each provide unique and complementary information.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring atoms. The expected signals for this compound are based on its distinct structural motifs: the cyclopentyl ring, the methanolic proton (-CHOH-), the hydroxyl proton (-OH), and the 3,5-difluorophenyl group. The aromatic protons will appear as multiplets due to coupling with the fluorine atoms. The methanolic proton will likely appear as a doublet, coupled to the adjacent proton on the cyclopentyl ring. The cyclopentyl protons will exhibit complex multiplets in the upfield region.

¹³C NMR: The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. Due to the symmetry of the 3,5-difluorophenyl group, fewer signals than the total number of carbons are expected. The carbon atoms bonded to fluorine will show characteristic splitting (C-F coupling). The chemical shifts are influenced by the electronegativity of the attached atoms, with the carbon of the carbinol group (-CHOH-) appearing in the 70-80 ppm range and the aromatic carbons appearing further downfield.

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this molecule, a single signal is expected for the two equivalent fluorine atoms on the aromatic ring. This signal's chemical shift confirms the presence and electronic environment of the fluorine substituents.

Predicted NMR Data for this compound

The following data is predicted based on established chemical shift principles and data from analogous compounds such as 3,5-Difluorobenzyl alcohol and Cyclopentanemethanol. nih.govymdb.casigmaaldrich.com The exact values can vary based on solvent and concentration.

¹H NMR (Proton) Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic C2-H, C6-H | 6.90 - 7.10 | Multiplet (m) | |

| Aromatic C4-H | 6.70 - 6.85 | Triplet of triplets (tt) | |

| Carbinol CH-OH | 4.60 - 4.70 | Doublet (d) | ~5-7 |

| Cyclopentyl CH | 2.10 - 2.30 | Multiplet (m) | |

| Cyclopentyl CH₂ | 1.40 - 1.90 | Multiplet (m) |

¹³C NMR (Carbon) Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted C-F Coupling (J, Hz) |

|---|---|---|---|

| Aromatic C1 (ipso) | 146 - 148 | Triplet (t) | |

| Aromatic C3, C5 | 161 - 164 | Doublet of doublets (dd) | ~245-250 (¹JCF) |

| Aromatic C2, C6 | 110 - 113 | Doublet (d) | |

| Aromatic C4 | 102 - 105 | Triplet (t) | ~25-30 (³JCF) |

| Carbinol C-OH | 75 - 80 | Singlet (s) | |

| Cyclopentyl CH | 45 - 50 | Singlet (s) |

¹⁹F NMR (Fluorine) Data

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for confirming the complex structure by revealing through-bond and through-space correlations between nuclei. cymitquimica.comchemicalbook.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show a cross-peak between the carbinol proton (-CHOH-) and the proton at the C1 position of the cyclopentyl ring, confirming their direct connectivity. It would also reveal the coupling network among the protons of the cyclopentyl ring. cymitquimica.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with the carbons to which they are directly attached. rsc.org This is invaluable for definitively assigning carbon signals. For instance, the proton signal predicted around 4.65 ppm would show a correlation to the carbinol carbon signal around 77 ppm, while the aromatic proton signals would correlate to their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over 2-3 bonds). This is critical for piecing together the molecular fragments. nih.govcymitquimica.com Key expected correlations would include:

A correlation between the carbinol proton and the C1, C2, and C6 carbons of the phenyl ring, unequivocally linking the cyclopentylmethanol moiety to the difluorophenyl ring.

Correlations between the aromatic protons and neighboring aromatic carbons, confirming their positions relative to each other and the substituent groups.

Solid-State NMR (ssNMR) is a powerful, non-destructive technique used to study materials in their solid phase. It is particularly important for characterizing the crystalline forms of active pharmaceutical ingredients (APIs), as different crystal forms (polymorphs) can have different physical properties. msu.edu While solution NMR provides data on the molecule's average conformation, ssNMR provides information on the specific conformation and packing arrangement within a crystal lattice. msu.edu For this compound, ssNMR could be used to:

Identify and distinguish between different polymorphic forms.

Characterize solvates and hydrates.

Provide insight into intermolecular interactions, such as hydrogen bonding, in the crystalline state.

Currently, there is no publicly available solid-state NMR data for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, HRMS is the definitive method to confirm its elemental composition as C₁₂H₁₄F₂O. rsc.org

Predicted HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄F₂O |

| Exact Mass (Monoisotopic) | 212.1013 |

| Ionization Mode | Electrospray (ESI) or APCI |

| Expected Ion | [M+H]⁺ or [M+Na]⁺ |

This technique is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other molecules with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is an ideal method for assessing the purity of a compound and for identifying and quantifying any volatile impurities that may be present from the synthesis or degradation processes. libretexts.orgmsu.eduorganicchemistrydata.org

In a typical GC-MS analysis of this compound, the sample is vaporized and passed through a capillary column. The different components of the sample are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component. The retention time from the GC and the mass spectrum from the MS together provide a highly specific identification. This method is routinely used in quality control to ensure that the compound meets required purity specifications and to detect any residual solvents, starting materials, or by-products. rsc.org

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to confirm molecular structure by fragmenting a specific ion and analyzing the resulting fragment ions. In an MS/MS experiment, the parent or molecular ion (M+) of this compound, generated via a soft ionization technique like electrospray ionization (ESI) or chemical ionization (CI), is selectively isolated. This isolated ion is then subjected to collision-induced dissociation (CID) with an inert gas, causing it to break apart at its weakest bonds. The resulting fragment ions are analyzed to piece together the molecule's structure.

The fragmentation pattern is predictable based on the compound's functional groups and structural motifs. For aromatic alcohols like this compound, fragmentation typically involves cleavages adjacent to the alcohol group and within the cyclopentyl ring. slideshare.netlibretexts.org The molecular ion for C12H14F2O has a monoisotopic mass of 212.10 g/mol .

Key predicted fragmentation pathways include:

Loss of Water (H₂O): A common fragmentation for alcohols, leading to an [M-H₂O]⁺ ion at m/z 194.1.

Loss of the Cyclopentyl Group: Cleavage of the bond between the cyclopentyl ring and the carbinol carbon results in the loss of a C₅H₉ radical, generating a stable difluorobenzyl-type cation at m/z 143.0.

Benzylic Cleavage: The most characteristic fragmentation for benzylic alcohols is the formation of a stabilized cation. researchgate.net Loss of the hydroxyl radical (•OH) is less common than the formation of the tropylium-like ion. A key fragment would be the [M-C₅H₉]⁺ ion, corresponding to the (3,5-difluorophenyl)hydroxymethyl cation at m/z 143.0. Further fragmentation of this ion could occur.

Cleavage of the Aromatic Ring: Fragments corresponding to the difluorophenyl cation itself (m/z 113.0) or related structures can also be observed.

| Predicted m/z | Ion Formula | Proposed Identity/Origin |

|---|---|---|

| 212.10 | [C₁₂H₁₄F₂O]⁺ | Molecular Ion (M⁺) |

| 194.09 | [C₁₂H₁₂F₂]⁺ | Loss of H₂O |

| 143.04 | [C₇H₅F₂O]⁺ | Loss of cyclopentyl radical (•C₅H₉) |

| 113.02 | [C₆H₃F₂]⁺ | Difluorophenyl cation fragment |

| 69.07 | [C₅H₉]⁺ | Cyclopentyl cation |

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

The vibrational spectrum of this compound is dominated by absorptions and scattering signals corresponding to its constituent functional groups. libretexts.org

O-H Stretch: A broad, strong absorption band is expected in the IR spectrum between 3200-3600 cm⁻¹ due to the hydrogen-bonded hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). openstax.orglibretexts.orgorgchemboulder.com Aliphatic C-H stretches from the cyclopentyl group and the methine (CH) group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

Aromatic C=C Stretches: The difluorophenyl ring will exhibit characteristic stretching vibrations in the 1450-1600 cm⁻¹ region. openstax.orglibretexts.org The presence of two bands around 1600 cm⁻¹ and 1500 cm⁻¹ is a strong indicator of an aromatic ring. libretexts.org

C-O Stretch: A strong C-O stretching band for the secondary alcohol is expected in the IR spectrum around 1050-1150 cm⁻¹.

C-F Stretches: The carbon-fluorine bonds will produce very strong, characteristic absorption bands in the IR spectrum, typically in the 1100-1400 cm⁻¹ range. uhcl.edunih.govaip.org For aryl fluorides, these bands are often found between 1100 cm⁻¹ and 1250 cm⁻¹. uhcl.edu

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| O-H stretch | Alcohol | 3200-3600 | Strong, Broad | Weak |

| C-H stretch | Aromatic | 3030-3100 | Medium | Strong |

| C-H stretch | Aliphatic (Cyclopentyl) | 2850-2960 | Strong | Strong |

| C=C stretch | Aromatic Ring | 1450-1600 | Medium-Strong | Strong |

| C-F stretch | Aryl Fluoride (B91410) | 1100-1250 | Very Strong | Medium |

| C-O stretch | Secondary Alcohol | 1050-1150 | Strong | Weak-Medium |

The cyclopentane (B165970) ring is not planar and exists in a dynamic equilibrium between two main conformations: the "envelope" and the "twist". biomedres.us Furthermore, rotation around the C-C bond linking the chiral center to the aromatic ring can result in different spatial arrangements (rotamers) of the two bulky groups.

These different conformers, while rapidly interconverting at room temperature, can have distinct vibrational frequencies. scribd.com High-resolution vibrational spectroscopy, potentially at low temperatures to "freeze out" specific conformers, or in combination with computational chemistry, could resolve these subtle differences. acs.org Variations in the fingerprint region could thus provide insight into the predominant solution-phase conformation of the molecule, which can be crucial for understanding its interactions and properties.

Chromatographic Techniques for Separation, Purity, and Quantification

Chromatography is indispensable for isolating this compound from reaction mixtures and for accurately determining its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's properties and the specific analytical goal.

HPLC is the preferred method for assessing the purity and quantifying the yield of non-volatile or thermally sensitive compounds. Given the aromatic and alcohol functionalities, this compound is well-suited for reversed-phase HPLC (RP-HPLC). In this mode, a non-polar stationary phase is used with a polar mobile phase. nih.govvaia.com

A typical RP-HPLC method would involve a C18 (octadecyl) bonded silica (B1680970) column. The mobile phase would likely be a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). vaia.com By programming a gradient (i.e., increasing the percentage of the organic modifier over time), compounds are eluted based on their polarity, with more polar impurities eluting first and more non-polar impurities eluting after the main compound. Purity is assessed by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram.

| Parameter | Typical Condition |

|---|---|

| Column | C18 (Octadecyl), 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water (with 0.1% Formic Acid or Acetic Acid) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | e.g., 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 265 nm |

| Column Temperature | 25-40 °C |

Advanced Column Chromatography for Isolation and Purification

The isolation and purification of this compound from reaction mixtures is a critical step to ensure high purity of the final product, free from starting materials, reagents, and byproducts. Column chromatography is a principal technique employed for this purpose. The selection of the stationary and mobile phases is tailored to the polarity and chemical characteristics of the target compound and its impurities.

For the purification of this compound, silica gel (SiO2) is commonly utilized as the stationary phase due to its polarity and effectiveness in separating compounds of moderate polarity. The separation mechanism on silica gel primarily involves adsorption, where more polar compounds interact more strongly with the stationary phase and thus elute more slowly.

The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a more polar solvent. A common system for the chromatography of compounds similar in structure to this compound is a mixture of hexanes and ethyl acetate. The polarity of the mobile phase is carefully adjusted by varying the ratio of these two solvents to achieve optimal separation.

In a typical purification process, the crude reaction mixture containing this compound is first concentrated to remove the bulk of the reaction solvent. This residue is then loaded onto a pre-packed silica gel column. The elution process begins with a solvent system of low polarity, which is gradually increased. This gradient elution allows for the separation of less polar impurities first, followed by the target compound, and finally the more polar byproducts.

The progress of the separation is monitored by thin-layer chromatography (TLC), which provides a rapid analysis of the fractions being collected from the column. Fractions containing the pure this compound, as identified by TLC, are then combined. The final step involves the removal of the mobile phase solvents under reduced pressure to yield the purified compound.

| Parameter | Description |

| Stationary Phase | Silica Gel (SiO2) |

| Mobile Phase System | Hexanes / Ethyl Acetate |

| Elution Technique | Gradient Elution |

| Monitoring Method | Thin-Layer Chromatography (TLC) |

Table 1. Typical Parameters for Column Chromatography Purification of this compound

Derivatization Chemistry and Structure Reactivity Relationships of Cyclopentyl 3,5 Difluorophenyl Methanol Analogues

Systematic Chemical Modification of the Parent Compound

The structure of Cyclopentyl (3,5-difluorophenyl)methanol offers three primary sites for chemical modification: the carbinol (hydroxyl-bearing carbon), the aromatic ring, and the cyclopentyl ring.

Transformations at the Carbinol Position

The secondary alcohol is the most reactive functional group in the molecule and is amenable to a variety of transformations. Key modifications include oxidation, etherification, and esterification, which yield derivatives with significantly different chemical properties.

Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, (Cyclopentyl)(3,5-difluorophenyl)methanone. This transformation fundamentally alters the electronic and steric environment of the benzylic position, converting a hydrogen-bond donor into a hydrogen-bond acceptor.

Etherification: Formation of ethers can be achieved under basic conditions (e.g., using sodium hydride) followed by treatment with an alkyl halide (Williamson ether synthesis). This replaces the hydroxyl proton with an alkyl or aryl group, removing its hydrogen-bonding capability and increasing lipophilicity.

Esterification: Esters are readily formed by reacting the alcohol with acyl chlorides or carboxylic acids under activating conditions (e.g., Fischer esterification). This introduces a carbonyl group, which can serve as a new reactive handle or modulate the molecule's properties.

Table 1: Plausible Transformations at the Carbinol Position

| Transformation | Reagent(s) | Product |

| Oxidation | Pyridinium (B92312) chlorochromate (PCC) | (Cyclopentyl)(3,5-difluorophenyl)methanone |

| Etherification | 1. NaH; 2. Methyl iodide (CH₃I) | 1-(Cyclopentyloxymethyl)-3,5-difluorobenzene |

| Esterification | Acetyl chloride, Pyridine (B92270) | Cyclopentyl(3,5-difluorophenyl)methyl acetate |

Modifications on the 3,5-Difluorophenyl Ring

The 3,5-difluorophenyl ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms. However, the cyclopentylmethanol substituent is an ortho-, para-directing group. The regiochemical outcome of substitution reactions is therefore a balance between these competing effects. Reactions such as nitration, halogenation, or acylation would likely require forcing conditions, and substitution would be directed to the C2, C4, or C6 positions. The C4 position is sterically most accessible, but electronically disfavored by the two meta-fluorine atoms.

Alterations of the Cyclopentyl Moiety

Direct chemical modification of the saturated cyclopentyl ring is generally challenging without disrupting the rest of the molecule. Free-radical halogenation could introduce functionality but would likely suffer from a lack of selectivity. In the context of analogue synthesis, it is more common to replace the cyclopentyl group entirely during the initial synthesis. Starting from 3,5-difluorobenzaldehyde (B1330607), a Grignard reaction with various cycloalkyl magnesium bromides (e.g., cyclobutyl, cyclohexyl) would yield a series of analogues with altered steric bulk at the carbinol center.

Investigation of How Structural Changes Influence Intrinsic Chemical Reactivity and Selectivity

Influence of Ring Substituents on Carbinol Reactivity: Introducing an electron-withdrawing group (e.g., a nitro group at the C4 position) on the phenyl ring would increase the acidity of the carbinol proton, potentially accelerating base-catalyzed reactions. Conversely, it would destabilize a carbenium ion intermediate, slowing down reactions that proceed through an Sₙ1 mechanism.

Influence of Cycloalkyl Size: Altering the size of the cycloalkyl group (e.g., from cyclobutyl to cyclohexyl) directly impacts the steric hindrance around the reactive carbinol center. A larger ring would be expected to decrease the rate of bimolecular reactions, such as esterification or oxidation, due to greater steric shielding of the reaction site.

Impact of Carbinol Transformation: Converting the alcohol to an ether or ester removes the ability to act as a hydrogen bond donor and changes its directing ability in potential electrophilic substitution reactions. The ketone derivative provides a new electrophilic site for nucleophilic addition reactions at the carbonyl carbon.

Correlative Studies Between Molecular Structure and Spectroscopic Signatures of Derivatives

The fluorine atoms in this compound provide a powerful diagnostic tool in NMR spectroscopy. biophysics.org Both ¹⁹F and ¹H NMR are highly sensitive to structural changes, allowing for clear correlations between molecular structure and spectroscopic output. rsc.orgnih.gov

¹⁹F NMR Spectroscopy: The two fluorine atoms are chemically equivalent and would appear as a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is highly sensitive to the electronic nature of substituents on the aromatic ring. biophysics.orgresearchgate.net For example, oxidation of the carbinol to a ketone would cause a downfield shift in the ¹⁹F resonance due to the increased electron-withdrawing character of the carbonyl group compared to the alcohol.

¹H and ¹³C NMR Spectroscopy: The chemical shifts of the carbinol proton (CH-OH) and the carbinol carbon are key indicators. The carbinol proton typically appears as a doublet, coupled to the benzylic proton. Its chemical shift is sensitive to hydrogen bonding and the electronic environment. The corresponding carbon signal is also highly responsive to substitution.

Table 2: Predicted Spectroscopic Shifts Upon Oxidation to Ketone

| Nucleus | Position | Predicted Shift Change (Alcohol → Ketone) | Rationale |

| ¹H | Carbinol Proton | Signal disappears | Loss of the hydroxyl group |

| ¹³C | Carbinol Carbon | Downfield shift (~190-200 ppm) | Change in hybridization and deshielding by carbonyl oxygen |

| ¹⁹F | Phenyl Fluorines | Downfield shift | Increased electron-withdrawal by the carbonyl group |

Development of Novel Reagents or Building Blocks from this compound

This compound and its primary derivative, the corresponding ketone, are valuable building blocks for the synthesis of more complex molecules, particularly in the fields of medicinal and materials chemistry. researchgate.netresearchgate.net The difluorophenyl motif is a common feature in bioactive compounds, where the fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability.

The parent alcohol can be used to introduce the cyclopentyl(3,5-difluorophenyl)methyl moiety into larger structures via ether or ester linkages. The ketone derivative is arguably more versatile, allowing for the construction of new carbon-carbon bonds through reactions like aldol (B89426) condensations, Wittig reactions, or Grignard additions to the carbonyl group. These pathways open access to a wide array of complex chiral and achiral molecules built upon the fluorinated phenyl scaffold. usd.edu

Emerging Research Directions and Academic Applications

Green Chemistry Approaches in the Synthesis of Fluorinated Alcohols

The synthesis of fluorinated alcohols is a important area of research, and there is a significant push towards developing more environmentally benign methods. Traditional approaches often involve harsh reagents and generate substantial waste. Green chemistry principles are now guiding the development of new synthetic routes.

For a compound like Cyclopentyl (3,5-difluorophenyl)methanol, green synthesis could involve several strategies:

Biocatalysis : The use of enzymes for chemical transformations is a cornerstone of green chemistry. mdpi.comnih.gov For the synthesis of chiral alcohols, enzymes such as ketoreductases can offer high enantioselectivity under mild conditions. researchgate.netmagtech.com.cn The reduction of a corresponding ketone precursor, cyclopentyl (3,5-difluorophenyl) ketone, using a whole-cell or isolated enzyme system could provide a green route to enantiomerically pure this compound. nih.govmagtech.com.cn This approach avoids the use of metal hydrides and can often be performed in aqueous media. researchgate.net The development of biocatalytic processes for producing chiral alcohols is a significant area of interest for the pharmaceutical industry. mdpi.com

Catalytic Hydrogenation : Another green approach is the use of catalytic hydrogenation to reduce the precursor ketone. This method uses molecular hydrogen as the reductant, with water as the only byproduct. The development of efficient and selective heterogeneous catalysts is key to this strategy.

Use of Greener Solvents : The use of fluorinated alcohols, such as trifluoroethanol (TFE), as solvents can promote reactivity and selectivity in certain reactions due to their high ionizing power and hydrogen bond donating ability. researchgate.net Research into the use of such solvents could lead to more efficient and cleaner syntheses of related compounds. researchgate.net

A recent development in green chemistry is the synthesis of sulfonyl fluorides using potassium fluoride (B91410) (KF) as a safe and low-cost fluorine source, which produces only non-toxic salts as by-products. eurekalert.orgsciencedaily.com While not directly applicable to the synthesis of fluorinated alcohols, it highlights the trend towards safer and more sustainable fluorination methods.

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, or continuous flow processing, is a paradigm shift in the manufacturing of fine chemicals and pharmaceuticals. rsc.orgnih.gov This technology offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. mt.comseqens.com

For the production of this compound, flow chemistry could offer several benefits:

Improved Safety : The synthesis of fluorinated compounds can sometimes involve hazardous reagents or exothermic reactions. vapourtec.com Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for better temperature control and minimize the risks associated with handling hazardous materials. pharmtech.comcomchart.com

Integration of Synthesis and Analysis : Flow chemistry setups can be integrated with real-time analytical techniques, such as NMR spectroscopy, allowing for continuous monitoring and optimization of the reaction. rsc.org This has been demonstrated for the synthesis of other fluorine-containing fine chemicals. rsc.org

The adoption of flow chemistry is growing in the pharmaceutical and fine chemical industries as a means to develop more efficient and safer manufacturing processes. rsc.orgspringerprofessional.de

| Parameter | Batch Processing | Flow Chemistry | Potential Advantage for this compound |

| Safety | Higher risk with hazardous reagents and exotherms | Intrinsically safer due to small reaction volumes pharmtech.comcomchart.com | Safer handling of fluorinating agents and control of reaction heat. |

| Process Control | Difficult to maintain homogeneity | Precise control over temperature, pressure, and mixing seqens.comaurigeneservices.com | Higher purity and yield of the final product. |

| Scalability | Often requires re-optimization | Seamless scaling from lab to production nih.govseqens.com | Faster and more efficient process development. |

| Reaction Time | Can be lengthy | Often shorter due to enhanced reaction rates vapourtec.com | Increased productivity. |

This table provides a general comparison and highlights the potential, rather than proven, advantages for the synthesis of this specific compound.

Rational Design of New this compound Analogues via Computational Methods

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. frontiersin.org In silico methods allow for the rational design of new molecules with desired properties, saving significant time and resources compared to traditional trial-and-error approaches. mdpi.com

For this compound, computational methods could be employed to:

Predict Reaction Pathways : Quantum chemical calculations can be used to model reaction mechanisms and predict the feasibility of different synthetic routes. rsc.orgresearchgate.netrsc.org This can help in optimizing reaction conditions and identifying potential byproducts. fiveable.me

Design Analogues with Enhanced Properties : By modeling the interactions of this compound with biological targets or material interfaces, researchers can design new analogues with improved activity or functionality. nih.gov For instance, if this compound were a lead for a new therapeutic, computational methods could be used to design derivatives with higher binding affinity to a target protein. frontiersin.orgnih.gov

Virtual Screening : If a particular biological target is identified, large libraries of virtual compounds based on the this compound scaffold can be screened computationally to identify the most promising candidates for synthesis and experimental testing. acs.org

The ultimate goal of these computational approaches is to accelerate the discovery of new molecules with valuable properties, whether for pharmaceutical or material science applications. nih.gov

Integration with Materials Science for Advanced Chemical Functionalities

The unique properties of organofluorine compounds, such as high thermal and chemical stability, make them attractive for applications in materials science. nih.govtaylorandfrancis.com The introduction of fluorine atoms into a polymer or other material can significantly alter its properties. wikipedia.orgsigmaaldrich.com

This compound, or derivatives thereof, could potentially be integrated into advanced materials in several ways: